2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with an azetidine moiety linked via an ether bond to a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.
Ether Bond Formation: The azetidine derivative is then reacted with a pyrimidine derivative under suitable conditions to form the ether bond, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the azetidine and pyrimidine moieties contribute to its overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}acetic acid: This compound shares the azetidine and trifluoroethyl groups but has an acetic acid moiety instead of a pyrimidine ring.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group attached to an amine, used in various synthetic applications.
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: Another fluorinated compound with different structural features and applications.
Uniqueness
2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring, azetidine moiety, and trifluoroethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool in various fields of research.
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)6-15-4-7(5-15)16-8-13-2-1-3-14-8/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDBOQLXZRHOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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